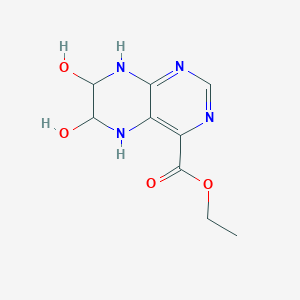
Ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myristyl acetate, also known as tetradecyl acetate, is an ester derived from myristic acid and myristyl alcohol. It is a colorless liquid with a pleasant, fruity odor and is commonly used in the fragrance and flavor industry. The compound has the molecular formula C16H32O2 and a molecular weight of 256.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Myristyl acetate is typically synthesized through the esterification of myristyl alcohol with acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction can be represented as follows:
CH3(CH2)13OH+CH3COOH→CH3(CH2)13OCOCH3+H2O
Industrial Production Methods: In industrial settings, the production of myristyl acetate involves the continuous esterification process, where myristyl alcohol and acetic acid are fed into a reactor containing an acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Myristyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, myristyl acetate can be hydrolyzed back to myristyl alcohol and acetic acid.
Oxidation: Myristyl acetate can be oxidized to produce myristic acid and other oxidation products.
Substitution: The ester group in myristyl acetate can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Myristyl alcohol and acetic acid.
Oxidation: Myristic acid and other oxidation products.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Myristyl acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance skin penetration.
Mechanism of Action
The mechanism of action of myristyl acetate varies depending on its application. In the context of its use as a pheromone, myristyl acetate acts by binding to specific receptors in the olfactory system of insects, thereby influencing their behavior. In drug delivery, myristyl acetate enhances the penetration of active ingredients through the skin by disrupting the lipid barrier and increasing the solubility of the drug .
Comparison with Similar Compounds
Myristyl acetate can be compared to other similar compounds, such as:
Myristyl myristate: An ester of myristic acid and myristyl alcohol, used in cosmetics for its emollient properties.
Isopropyl myristate: An ester of isopropyl alcohol and myristic acid, commonly used as a skin penetration enhancer in topical formulations.
Uniqueness: Myristyl acetate is unique in its dual role as a fragrance compound and a biological pheromone. Its ability to enhance skin penetration also makes it valuable in pharmaceutical applications .
By understanding the properties, preparation methods, chemical reactions, and applications of myristyl acetate, researchers and industry professionals can better utilize this versatile compound in various fields.
Properties
CAS No. |
16008-54-1 |
|---|---|
Molecular Formula |
C9H12N4O4 |
Molecular Weight |
240.22 g/mol |
IUPAC Name |
ethyl 6,7-dihydroxy-5,6,7,8-tetrahydropteridine-4-carboxylate |
InChI |
InChI=1S/C9H12N4O4/c1-2-17-9(16)5-4-6(11-3-10-5)13-8(15)7(14)12-4/h3,7-8,12,14-15H,2H2,1H3,(H,10,11,13) |
InChI Key |
GUTHJVWPHQUGBB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2C(=NC=N1)NC(C(N2)O)O |
Canonical SMILES |
CCOC(=O)C1=C2C(=NC=N1)NC(C(N2)O)O |
Synonyms |
5,6,7,8-Tetrahydro-6,7-dihydroxy-4-pteridinecarboxylic acid ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















